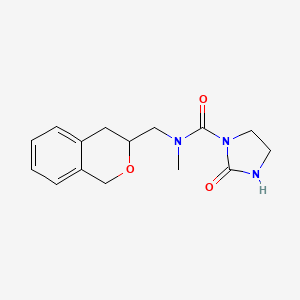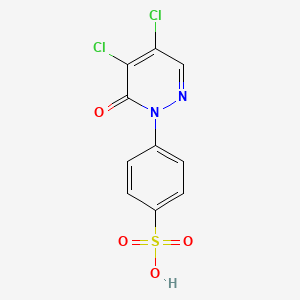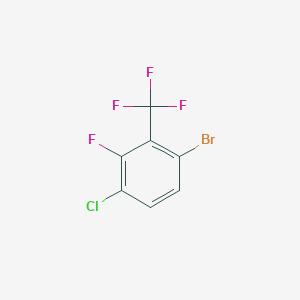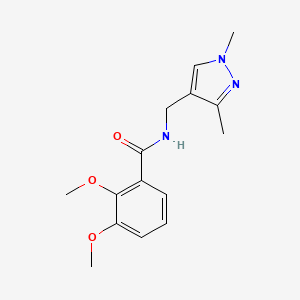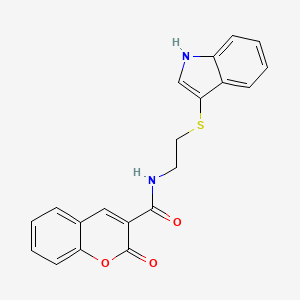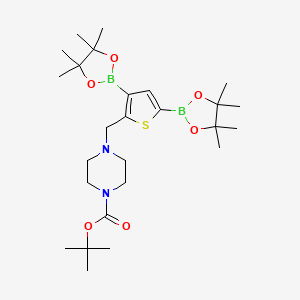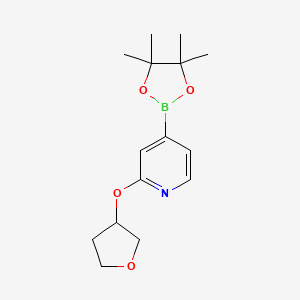
2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a tetrahydrofuran moiety and a boronic acid group, which is further esterified with pinacol.
作用機序
Target of Action
The primary target of 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the creation of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s worth noting that the rate of reaction of similar boronic pinacol esters is influenced by the ph, with the reaction rate considerably accelerated at physiological ph . This suggests that the compound’s bioavailability could be influenced by the pH of its environment.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The reaction rate is considerably accelerated at physiological pH , suggesting that the compound’s action, efficacy, and stability could be influenced by the pH of its environment. Additionally, the compound’s reactivity may be tempered by air and moisture sensitivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester typically involves multiple steps. One common approach is the reaction of 2-(tetrahydrofuran-3-yloxy)pyridine with a boronic acid derivative under suitable conditions. The reaction conditions may include the use of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.
Reduction: The pyridine ring can be reduced to form pyridine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases like potassium carbonate.
Major Products Formed:
Oxidation: Boronic acid derivatives.
Reduction: Pyridine derivatives.
Substitution: Biaryl compounds.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology: In biological research, 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester can be used as a probe to study enzyme activities and interactions. Its boronic acid moiety can bind to diols and other functional groups, making it useful in biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to participate in cross-coupling reactions allows for the synthesis of diverse chemical libraries, which can be screened for biological activity.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and materials.
類似化合物との比較
3-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester
2-(Tetrahydrofuran-2-yloxy)pyridine-4-boronic acid pinacol ester
2-(Tetrahydrofuran-3-yloxy)pyridine-3-boronic acid pinacol ester
Uniqueness: 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring and the presence of the tetrahydrofuran moiety
特性
IUPAC Name |
2-(oxolan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-5-7-17-13(9-11)19-12-6-8-18-10-12/h5,7,9,12H,6,8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFHRKDGXTWDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351529-85-5 |
Source


|
| Record name | 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

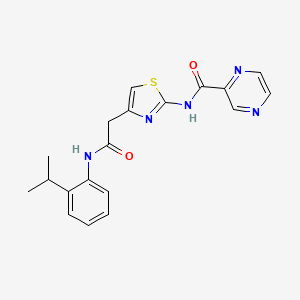
![2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2816990.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2816991.png)
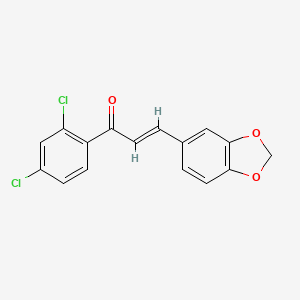
![[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2816993.png)
